4-((3-bromopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-10(2)17-14(19)18-8-5-11(6-9-18)20-13-12(15)4-3-7-16-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWONZORMNDYBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-bromopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide typically involves the following steps:
Formation of 3-bromopyridin-2-ol: This intermediate can be synthesized by bromination of 2-hydroxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Coupling Reaction: The 3-bromopyridin-2-ol is then reacted with N-isopropylpiperidine-1-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyridine derivatives.
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in transition metal-catalyzed reactions.
Biology:
Drug Discovery: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine:
Antimicrobial Agents: Research is ongoing to explore its efficacy as an antimicrobial agent.
Cancer Research: The compound is being studied for its potential anticancer properties.
Industry:
Material Science: It is used in the development of novel materials with specific properties.
Agriculture: The compound is explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 4-((3-bromopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Piperidine vs. Piperazine/Pyrrolidine Derivatives: The target compound features a piperidine ring, while analogs such as tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate (Example 27 in ) incorporate a piperazine core. Piperazine derivatives often exhibit enhanced solubility due to increased polarity but may require additional deprotection steps (e.g., trifluoroacetic acid treatment) .
Substituent Effects on Pyridine :
The 3-bromo substituent in the target compound distinguishes it from analogs like tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate (29) , which bears a bromine at the 5-position. This positional variation impacts steric hindrance and electronic effects during coupling reactions, as seen in the higher yield (61%) of compound 29 compared to 43% for compound 28 .
Physicochemical and Spectroscopic Properties
NMR Spectral Analysis
- Target Compound : Expected proton signals include:
- δ 1.2–1.4 ppm (isopropyl CH3), δ 3.5–4.0 ppm (piperidine CH2), and δ 8.2–8.5 ppm (pyridine aromatic protons).
- Comparison with Analogs :
Chromatographic Behavior
HPLC analysis (Example 28 conditions in ) reveals that bromine position and substituent bulkiness influence retention times. For instance, trifluoroacetic acid-modified mobile phases resolve polar derivatives (e.g., morpholine) earlier than lipophilic analogs (e.g., isopropyl carboxamide) .
Biological Activity
The compound 4-((3-bromopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHBrNO
- Molecular Weight : 300.19 g/mol
The compound is primarily recognized for its role as an NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome inhibitor . The NLRP3 inflammasome is crucial in the inflammatory response, and its dysregulation is linked to various diseases, including autoimmune disorders and metabolic syndromes. By inhibiting NLRP3, this compound may help mitigate inflammatory responses associated with these conditions .
In Vitro Studies
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In cellular assays, it has shown the ability to reduce the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which are critical mediators in inflammatory pathways .
Anti-inflammatory Effects
A study investigating the effects of various NLRP3 inhibitors included this compound, revealing that it effectively reduced inflammation in murine models of acute lung injury. The results indicated a decrease in neutrophil infiltration and lower levels of inflammatory mediators in treated groups compared to controls .
Data Summary Table
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHBrNO |
| Molecular Weight | 300.19 g/mol |
| NLRP3 Inhibition IC50 | Not specified; inferred from related compounds |
| Anti-inflammatory Activity | Significant reduction in IL-1β and IL-18 secretion |
| Cancer Cell Apoptosis | Enhanced by structural analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
